Fosphenytoin Sodium vs. Phenytoin: Head-to-Head Pharmacokinetic Comparison
In a direct comparative study, the mean (95% CI) steady-state free (unbound) phenytoin concentration in children with severe malaria and status epilepticus was 2.1 (1.7, 2.4) mg/L for intravenous phenytoin, compared to 1.5 (0.96, 2.1) mg/L for intravenous fosphenytoin sodium, its water-soluble prodrug [1]. The difference was not statistically significant. Importantly, the median time to peak plasma concentration (Tmax) following a loading dose was substantially shorter for i.v. fosphenytoin (0.08 hours) than for i.v. phenytoin (0.37 hours) [1].
| Evidence Dimension | Steady-state free phenytoin concentration and time to peak concentration (Tmax) |
|---|---|
| Target Compound Data | Mean steady-state free phenytoin concentration: 2.1 (1.7, 2.4) mg/L; Median Tmax: 0.37 hours |
| Comparator Or Baseline | Intravenous Fosphenytoin Sodium (mean free phenytoin concentration: 1.5 (0.96, 2.1) mg/L; Median Tmax: 0.08 hours) |
| Quantified Difference | Mean concentration difference: +0.6 mg/L (not statistically significant); Tmax difference: 0.29 hours longer |
| Conditions | Children with severe falciparum malaria and status epilepticus receiving an 18 mg/kg loading dose |
Why This Matters
While both agents achieve comparable therapeutic concentrations, the significantly faster Tmax of fosphenytoin may offer a clinical advantage in emergent seizure control; however, procurement decisions should weigh this against the established, lower cost of phenytoin.
- [1] Edwards, G., et al. (2005). Pharmacokinetics and clinical effects of phenytoin and fosphenytoin in children with severe malaria and status epilepticus. British Journal of Clinical Pharmacology, 59(1), 112-119. View Source
